4-Diazo-3-methoxy-2,5-cyclohexadien-1-one

Übersicht

Beschreibung

4-Diazo-3-methoxy-2,5-cyclohexadien-1-one is a compound with significant antibacterial properties, particularly effective against anaerobic bacteria. It is produced by the strain of Penicillium funiculosum and has been studied for its potential use as an antibiotic.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one can be synthesized chemically or produced through fermentation. The chemical synthesis involves the diazotization of 3-methoxy-2,5-cyclohexadien-1-one. The fermentation method involves culturing Penicillium funiculosum in a medium containing assimilable sources of carbohydrates and nitrogen .

Industrial Production Methods: Industrial production typically relies on the fermentation process due to its efficiency and cost-effectiveness. The microorganism Penicillium funiculosum is cultured aerobically, and the compound is isolated from the fermentation broth .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the diazo group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products: The major products formed from these reactions include amines, substituted cyclohexadienones, and various oxidized derivatives .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as a Synthetic Intermediate

4-Diazo-3-methoxy-2,5-cyclohexadien-1-one serves as an important intermediate in organic synthesis. Its diazo group allows for various reactions, particularly in the formation of azo compounds. This property is exploited in the synthesis of complex organic molecules, which can be further modified to yield a variety of functional groups.

Reactions Involving this compound

- Coupling Reactions : The diazo compound can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted aromatic compounds.

- Cycloaddition Reactions : It can also undergo cycloaddition reactions with alkenes and alkynes to form new cyclic structures, expanding the toolbox for synthetic chemists.

Dyes and Pigments

Potential Use in Colorant Formulations

The compound's vibrant color properties make it a candidate for use in dye and pigment formulations. Its stability and solubility characteristics can be advantageous for developing colorants that are used in textiles, inks, and cosmetics.

Applications in Permanent Makeup

Research indicates that similar diazo compounds are utilized in permanent makeup inks due to their ability to impart lasting color on the skin. The safety and effectiveness of such formulations are critical areas of investigation, particularly concerning potential adverse effects on human health .

Medicinal Chemistry

Investigations into Biological Activity

While direct applications of this compound in medicinal chemistry are still being explored, its structural analogs have shown promise in various biological activities. Studies suggest that compounds with similar frameworks may exhibit anti-inflammatory or antimicrobial properties.

Case Studies and Research Findings

Research has been conducted to evaluate the efficacy of related diazo compounds as potential therapeutic agents. For example:

- Anti-inflammatory Activity : Some derivatives have been tested for their ability to inhibit inflammatory pathways.

- Antimicrobial Properties : Other studies have focused on their effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics.

Wirkmechanismus

The mechanism of action of 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one involves the inhibition of bacterial growth by interfering with essential bacterial enzymes and metabolic pathways. The diazo group is believed to play a crucial role in its antibacterial activity, leading to the disruption of bacterial cell wall synthesis and function .

Vergleich Mit ähnlichen Verbindungen

4-Diazo-3-methyl-2,5-cyclohexadien-1-one: Similar in structure but with a methyl group instead of a methoxy group.

2,5-Cyclohexadien-1-one, 4-diazo-: Lacks the methoxy group, making it less effective in certain reactions.

Uniqueness: 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one is unique due to its methoxy group, which enhances its reactivity and effectiveness in various chemical reactions and biological activities. Its production through fermentation also makes it a cost-effective and sustainable option for industrial applications .

Biologische Aktivität

4-Diazo-3-methoxy-2,5-cyclohexadien-1-one, also known as SQ 30,957, is a compound that has garnered attention due to its biological activity, particularly as an antibiotic. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

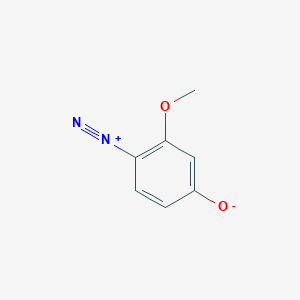

The compound has the following structural formula:

This structure includes a diazo group which is significant for its reactivity and biological activity. The methoxy group contributes to its solubility and interaction with biological systems.

Antibiotic Properties

This compound has been isolated from the fermentation broth of Penicillium funiculosum, demonstrating significant antibiotic properties against a range of bacterial strains. It exhibits activity against both Gram-positive and Gram-negative bacteria, making it a versatile candidate for further development in antimicrobial therapies .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The above table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains, indicating the effectiveness of the compound as an antibiotic.

The mechanism by which this compound exerts its antibacterial effects is not fully elucidated; however, it is believed to interfere with bacterial protein synthesis or cell wall synthesis. The presence of the diazo group may facilitate interactions with nucleophilic sites in bacterial enzymes or structural proteins .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in clinical settings:

- Study on Antimicrobial Efficacy : A study conducted by researchers at Osaka University demonstrated that SQ 30,957 effectively inhibited biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections .

- Synergistic Effects : Research published in the Journal of Antibiotics indicated that when combined with other antibiotics such as penicillin, this compound exhibited synergistic effects that lowered MIC values significantly against resistant strains .

- Safety Profile : Toxicological assessments revealed that while the compound shows potent antibacterial activity, it also possesses a favorable safety profile in preliminary animal studies. Further investigations are required to fully establish its safety for human use .

Eigenschaften

IUPAC Name |

4-diazonio-3-methoxyphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-11-7-4-5(10)2-3-6(7)9-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGURBIRPPYXGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[O-])[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146956 | |

| Record name | 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105114-23-6 | |

| Record name | 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105114236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.